3-Bromo-6-fluoro-4-nitro-1H-indazole
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Overview
Description
3-Bromo-6-fluoro-4-nitro-1H-indazole is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are often used as core structures in medicinal chemistry
Mechanism of Action
Target of Action
Indazole-containing heterocyclic compounds have a wide variety of medicinal applications and can be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .
Mode of Action
Indazoles generally interact with their targets through the formation of hydrogen bonds and other intermolecular interactions . These interactions can lead to changes in the conformation and function of the target proteins, thereby affecting the physiological processes they regulate .
Biochemical Pathways
Indazole derivatives have been found to impact a variety of biochemical pathways, including those involved in inflammation, cancer, and hypertension .
Result of Action
Indazole derivatives have been reported to exhibit a range of biological activities, including anti-inflammatory, anticancer, and antihypertensive effects .
Action Environment
It is known that factors such as temperature, ph, and the presence of other molecules can affect the activity and stability of many compounds .
Preparation Methods
The synthesis of 3-Bromo-6-fluoro-4-nitro-1H-indazole typically involves multi-step reactions starting from commercially available precursors. One common method includes the following steps:
Starting Material: The synthesis begins with 2-methyl-3-bromo-5-fluoro-nitrobenzene.
Condensation Reaction: This compound undergoes a condensation reaction with N,N-dimethylformamide dimethyl acetal in dimethylformamide to form an intermediate.
Reduction and Cyclization: The intermediate is then reduced and cyclized to form this compound.
Industrial production methods often involve similar steps but are optimized for higher yields and purity. These methods may include the use of catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
3-Bromo-6-fluoro-4-nitro-1H-indazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other groups under appropriate conditions. Common reagents include organometallic compounds and halogenating agents.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the nitrogen atom, forming N-oxides.
Major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields 3-Bromo-6-fluoro-4-amino-1H-indazole.
Scientific Research Applications
3-Bromo-6-fluoro-4-nitro-1H-indazole has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound is used in studies to understand its biological activity and potential therapeutic effects.
Material Science: It is explored for its potential use in the development of new materials with unique properties.
Comparison with Similar Compounds
3-Bromo-6-fluoro-4-nitro-1H-indazole can be compared with other indazole derivatives, such as:
3-Bromo-6-fluoro-4-amino-1H-indazole: Similar structure but with an amino group instead of a nitro group.
3-Bromo-6-chloro-4-nitro-1H-indazole: Contains a chlorine atom instead of fluorine.
3-Iodo-6-fluoro-4-nitro-1H-indazole: Contains an iodine atom instead of bromine.
These compounds share the indazole core but differ in their substituents, leading to variations in their chemical properties and biological activities.
Properties
IUPAC Name |
3-bromo-6-fluoro-4-nitro-2H-indazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrFN3O2/c8-7-6-4(10-11-7)1-3(9)2-5(6)12(13)14/h1-2H,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXKWLGMBBNXUMT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C(NN=C21)Br)[N+](=O)[O-])F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrFN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10646392 |
Source
|
Record name | 3-Bromo-6-fluoro-4-nitro-2H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10646392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.02 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885522-77-0 |
Source
|
Record name | 3-Bromo-6-fluoro-4-nitro-2H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10646392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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